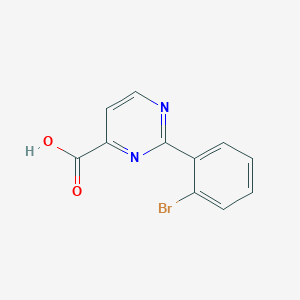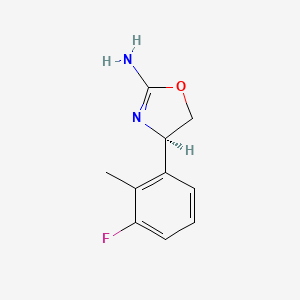
(R)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine
Descripción general
Descripción
“®-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine” is a chemical compound with the molecular formula C10H11FN2O. It has a molecular weight of 194.21 g/mol .
Synthesis Analysis
The synthesis of fluorinated compounds like “®-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine” has been a topic of interest in recent years . There are two main strategies for the enzymatic synthesis of fluorinated compounds: (1) C-F bonds are directly formed to obtain fluorine-containing compounds. (2) Complex fluorinated compounds are synthesized from simple fluorine-containing modules .Molecular Structure Analysis
The molecular structure of “®-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine” can be represented by the InChI code: 1S/C10H11FN2O/c1-6-7(3-2-4-8(6)11)9-5-14-10(12)13-9/h2-4,9H,5H2,1H3,(H2,12,13)/t9-/m0/s1 .Physical And Chemical Properties Analysis
“®-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine” is a solid at room temperature . It should be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Novel Antitumor Properties
- Research has elucidated the antitumor properties of benzothiazole derivatives, where modifications to the core structure, similar to (R)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine, have shown selective and potent antitumor activities in vitro and in vivo. The modifications aim to enhance metabolic stability and reduce lipophilicity for improved bioavailability. Specific amino acid conjugation strategies have been employed to overcome challenges related to the molecule's lipophilicity, demonstrating significant growth inhibition of breast and ovarian tumor xenografts in animal models (Bradshaw et al., 2002).
Antimicrobial Activities
- The synthesis of novel 1,2,4-triazole derivatives, incorporating structural elements similar to (R)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine, has demonstrated good to moderate antimicrobial activities against various test microorganisms. These findings highlight the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Synthetic Methodologies
- Innovative synthetic routes have been developed to facilitate the production of compounds related to (R)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine, showcasing the compound's role in the development of novel synthetic methodologies. These routes aim at improving the efficiency, yield, and environmental friendliness of the synthesis process, highlighting the compound's utility in organic synthesis and drug development (Yoshida et al., 2014).
Safety And Hazards
The safety information for “®-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine” indicates that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and if in eyes: rinse cautiously with water for several minutes .
Propiedades
IUPAC Name |
(4R)-4-(3-fluoro-2-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c1-6-7(3-2-4-8(6)11)9-5-14-10(12)13-9/h2-4,9H,5H2,1H3,(H2,12,13)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHOUWIYOVWGHV-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C2COC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1F)[C@@H]2COC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

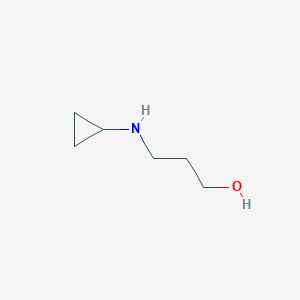
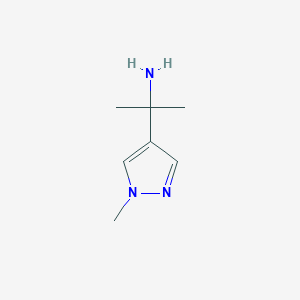
![{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1489769.png)
![(1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanamine](/img/structure/B1489770.png)
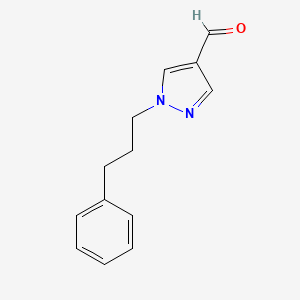
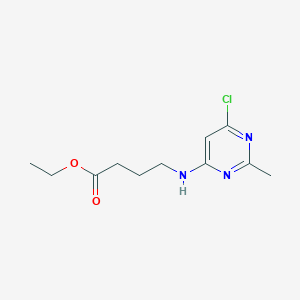
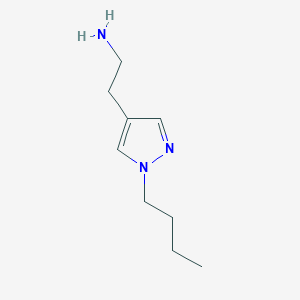
![1-[(2-Bromophenyl)methyl]azetidin-3-ol](/img/structure/B1489778.png)
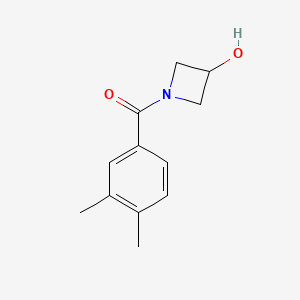
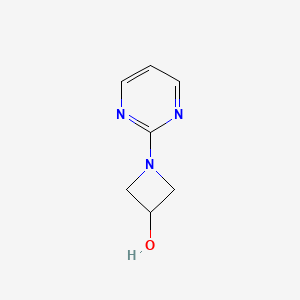
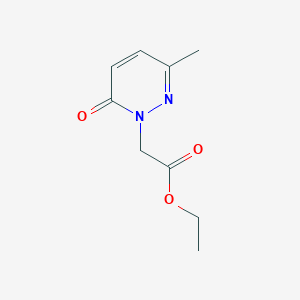
![N-[2-(4-fluorophenyl)ethyl]oxolan-3-amine](/img/structure/B1489785.png)

